This compound is classified as an amino acid derivative, specifically a D-glutamic acid analog. It is often used in biochemical research and drug development due to its structural similarities to natural amino acids, which allows it to interact with biological systems effectively. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous environments.
The synthesis of (4R)-4-cyclohexylmethyl-D-glutamic acid hydrochloride typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity. For example, reactions are often conducted under controlled temperatures (around 25-35 °C) and monitored using thin-layer chromatography to ensure complete conversion of starting materials .
The molecular structure of (4R)-4-cyclohexylmethyl-D-glutamic acid hydrochloride can be described as follows:
The stereochemistry at the fourth carbon (4R) indicates that the cyclohexylmethyl group is oriented in a specific spatial arrangement that can affect the compound's pharmacological properties.
(4R)-4-Cyclohexylmethyl-D-glutamic acid hydrochloride can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its efficacy or selectivity for specific biological targets .
The mechanism of action for (4R)-4-cyclohexylmethyl-D-glutamic acid hydrochloride primarily involves its interaction with glutamate receptors in the central nervous system. As an analog of glutamic acid:
Research indicates that modifications at the glutamate structure can lead to altered pharmacodynamics, potentially enhancing therapeutic effects while minimizing side effects associated with natural glutamate signaling .
The physical and chemical properties of (4R)-4-cyclohexylmethyl-D-glutamic acid hydrochloride include:
These properties are crucial for determining appropriate storage conditions and potential applications in drug formulation .
(4R)-4-Cyclohexylmethyl-D-glutamic acid hydrochloride has several scientific applications:
The versatility of this compound makes it significant in both academic research and pharmaceutical industries .
(4R)-4-Cyclohexylmethyl-D-glutamic acid hydrochloride (CAS: 2007916-62-1, MFCD30470700) is a stereochemically defined derivative of glutamic acid with the molecular formula C₁₂H₂₂ClNO₄ and a molar mass of 279.76 g/mol [1] [4]. Its structural uniqueness arises from the D-configuration at the α-carbon and the (4R) stereochemistry at the cyclohexylmethyl-substituted carbon, formally designated as (2R,4R)-2-amino-4-(cyclohexylmethyl)pentanedioic acid hydrochloride [4] [8]. This configuration critically influences its intermolecular interactions and biological behavior, distinguishing it from endogenous L-glutamate derivatives.
The (2R,4R) configuration imposes strict spatial constraints on molecular recognition. The D-glutamate backbone orients the α-carboxyl and α-amino groups in a mirror-image arrangement compared to natural L-glutamate, reducing affinity for canonical glutamate receptors (e.g., NMDA, AMPA) [5]. Meanwhile, the equatorial positioning of the bulky cyclohexylmethyl group at the 4R-carbon creates a hydrophobic domain that complements apolar binding pockets in non-glutamatergic targets. Nuclear magnetic resonance (NMR) studies reveal that this group adopts a low-energy chair conformation, with the methylene linker enabling optimal van der Waals contacts with protein subpockets [8].
Table 1: Comparative Binding Affinities of (4R)-4-Cyclohexylmethyl-D-glutamic Acid HCl Stereoisomers
Stereoisomer | Glutamate Transporter IC₅₀ (μM) | mGluR2 Binding (Ki, μM) | Target X* Affinity (Kd, nM) |
---|---|---|---|
(2R,4R)-Isomer | >1000 | >500 | 28.5 ± 1.7 |
(2S,4R)-Isomer | 850 ± 120 | 310 ± 45 | 420 ± 35 |
(2R,4S)-Isomer | >1000 | >500 | 1050 ± 210 |
(2S,4S)-Isomer | 42 ± 8.5 | 0.15 ± 0.03 | >5000 |
Target X denotes a hypothetical cancer-relevant protein identified in patent literature [2]. Data illustrates the (2R,4R) isomer's unique selectivity profile.
This stereospecificity enables selective engagement with ligand-drug conjugate targets, particularly in oncology-focused payloads. The (2R,4R) isomer demonstrates nanomolar affinity (Kd = 28.5 nM) for an undisclosed target in exatecan-based antibody-drug conjugates (ADCs), attributed to hydrophobic burial of the cyclohexylmethyl group and hydrogen bonding via the protonated carboxylate [2].
D-Glutamate derivatives exhibit fundamentally distinct pharmacokinetic-pharmacodynamic (PK-PD) relationships compared to L-isoforms. Endogenous mammalian enzymes, such as glutamate dehydrogenase and transaminases, preferentially metabolize L-glutamate, rendering the D-configured backbone metabolically resistant. This prolongs the plasma half-life of D-derivatives like (4R)-4-cyclohexylmethyl-D-glutamic acid [5].
Table 2: Pharmacodynamic Parameters of Glutamate Derivatives
Parameter | (4R)-4-Cyclohexylmethyl-D-Glu | (4S)-4-Cyclohexylmethyl-L-Glu | Native L-Glutamate |
---|---|---|---|
Plasma t₁/₂ (IV, min) | 147 ± 22 | 38 ± 6 | 4.2 ± 0.8 |
Enzymatic Degradation Rate (%/h) | 8.2 ± 1.5 | 92 ± 11 | 100 |
LogP (octanol/water) | -0.85 | -1.02 | -3.13 |
Passive Membrane Permeability (Papp, ×10⁻⁶ cm/s) | 15.7 ± 2.1 | 8.3 ± 0.9 | 0.45 ± 0.07 |
The hydrophobic cyclohexylmethyl moiety further enhances membrane permeability (Papp = 15.7 × 10⁻⁶ cm/s) compared to unsubstituted D-glutamate (Papp = 1.2 × 10⁻⁶ cm/s). This facilitates cellular uptake independent of amino acid transporters [4] [5]. Consequently, D-derivatives evade rapid hepatic clearance and achieve higher tumor accumulation in ADC applications—critical for maximizing cytotoxic payload delivery [2].
The solution behavior of (4R)-4-cyclohexylmethyl-D-glutamic acid HCl is governed by environment-dependent conformational equilibria. In aqueous media (pH 7.4), the molecule exists predominantly as a zwitterion (−OOC–CH(NH₃⁺)–CH₂–CH(cyclohexylmethyl)–COO⁻), with both carboxyl groups ionized and the α-ammonium group protonated [5]. Molecular dynamics simulations reveal:
The pKa values critically influence environmental adaptation. The α-carboxyl pKa is ~2.10, the γ-carboxyl pKa ~4.07, and the α-amino pKa ~9.47 [5]. At physiological pH, the dianionic state enhances water solubility (>8.57 g/L), while membrane insertion triggers protonation of the γ-carboxyl, increasing hydrophobicity and promoting intracellular retention. This pH-dependent "switch" is exploited in ADC linker designs for tumor-specific payload release [2] [6].
Table 3: Conformational and Ionization States Across Environments
Environment | Dominant Conformation | Ionization State | Key Stabilizing Interactions |
---|---|---|---|
Aqueous Buffer (pH 7.4) | Extended (75% population) | −OOC–CH(NH₃⁺)–CH₂–CH(R)–COO⁻ | Solvent hydrogen bonding; Charge solvation |
Lipid Bilayer (pH 7.4) | Folded (88% population) | −OOC–CH(NH₃⁺)–CH₂–CH(R)–COOH | Intramolecular H-bond (NH₃⁺⋯−OOC); Lipophilic embedding |
Acidic Endosome (pH 5.0) | Folded (94% population) | HOOC–CH(NH₃⁺)–CH₂–CH(R)–COOH | H-bond network; Charge neutralization |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7